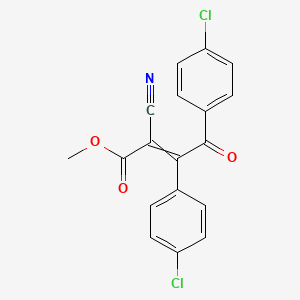
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 4-chlorophenyl groups, a cyano group, and an oxobutenoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of methyl acetoacetate. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to the presence of the cyano and oxobutenoate groups, which can participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl 3,4-bis(4-fluorophenyl)-2-cyano-4-oxobut-2-enoate
- Methyl 3,4-bis(4-bromophenyl)-2-cyano-4-oxobut-2-enoate
- Methyl 3,4-bis(4-methylphenyl)-2-cyano-4-oxobut-2-enoate
Uniqueness
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical and biological properties. These properties differentiate it from similar compounds with different substituents, making it valuable for specific research and industrial applications.
特性
CAS番号 |
62955-78-6 |
|---|---|
分子式 |
C18H11Cl2NO3 |
分子量 |
360.2 g/mol |
IUPAC名 |
methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H11Cl2NO3/c1-24-18(23)15(10-21)16(11-2-6-13(19)7-3-11)17(22)12-4-8-14(20)9-5-12/h2-9H,1H3 |
InChIキー |
RKUDSIRQFUTEAH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


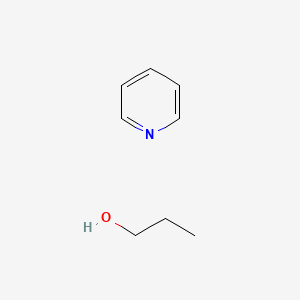
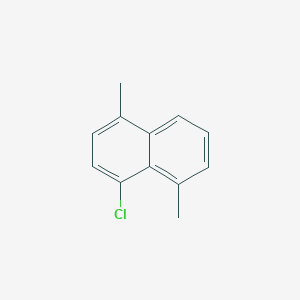

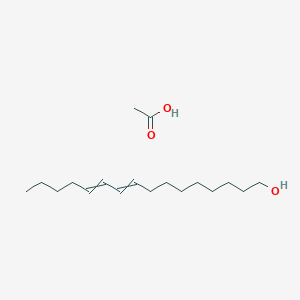
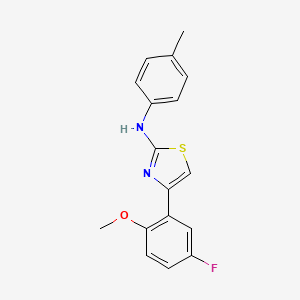
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)

![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)

![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)
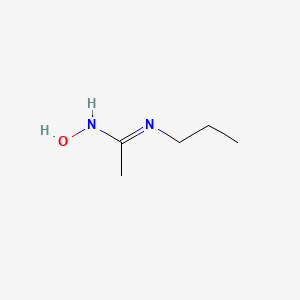
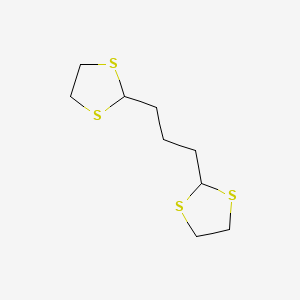
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
